![molecular formula C22H19ClN2O5 B2845329 methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-41-5](/img/structure/B2845329.png)
methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Molecular Structure Analysis
The presence of multiple rings in the compound, including a pyridine ring and a furan ring, suggests that the compound is likely to be planar or nearly planar. The electron-donating amino group and the electron-withdrawing carboxylate ester group could contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. The amino group is a strong nucleophile and could participate in nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical ester reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of an ester group could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on synthesizing ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This process is significant for the synthesis of fluorinated fused heterocyclic compounds, which may have relevance to the compound due to structural similarities (Wang et al., 2012).
- Another research article described the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to the synthesis of various heterocyclic compounds. This study highlights methods relevant to the synthesis of compounds structurally related to the specified compound (Brown & Cowden, 1982).
Potential Biological Activities
- In a study synthesizing novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, researchers found that some of these compounds exhibited higher anticancer activity than reference drugs. This suggests the potential biological activity of compounds with similar structures (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Transformations and Reactions
- A study described the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates and subsequent chemical transformations. This research provides insight into the types of reactions and derivatives possible with compounds containing similar furo[3,2-c]pyridine structures (Bencková & Krutošíková, 1999).
Applications in Medicinal Chemistry
- Research into the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, has been driven by their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This implies that compounds like methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate may have similar applications (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-12-10-16-18(21(26)25(12)11-13-6-5-9-29-13)17(14-7-3-4-8-15(14)23)19(20(24)30-16)22(27)28-2/h3-10,17H,11,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNPHAALZSOWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate |
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